3-(tert-Butyl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-tert-butyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)10-6(11)4-5-9-7(10)12/h4-5H,1-3H3,(H,9,12) |
InChI Key |
ZGUABGBITGFXDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)C=CNC1=O |
Origin of Product |
United States |
Preparation Methods
Key Features:
- Catalysts: Nanocatalysts such as SBA-Pr-SO3H (sulfonic acid functionalized mesoporous silica) have been shown to efficiently catalyze the synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones under solvent-free conditions at elevated temperatures (~140°C), achieving high yields (up to 90%) within short reaction times (~15 minutes).
- Reaction Conditions: Solvent-free heating is preferred for eco-efficiency and yield optimization. Alternative solvents like ethanol, water, or acetonitrile give lower yields and longer reaction times.
- Mechanism: The reaction proceeds via initial Knoevenagel condensation of malononitrile with aldehyde, followed by Michael addition of barbituric acid to the intermediate, forming the pyrimidine dione scaffold with substituted groups.
Representative Reaction Data (Adapted from):
| Entry | Solvent | Time | Yield (%) | Catalyst |
|---|---|---|---|---|
| 1 | Water | 7 h | 32 | SBA-Pr-SO3H |
| 2 | Ethanol | 5 h | 31 | SBA-Pr-SO3H |
| 3 | Ethanol/Water 1:1 | 6 h | 28 | SBA-Pr-SO3H |
| 4 | Acetonitrile | 5 h | 50 | SBA-Pr-SO3H |
| 5 | Neat (140°C) | 15 min | 90 | SBA-Pr-SO3H |
| 6 | Neat (140°C) | 20 min | 30 | None |
This table highlights the superiority of solvent-free conditions with SBA-Pr-SO3H catalyst for rapid and high-yield synthesis.
Comparative Analysis of Catalysts and Conditions
Summary of Research Findings
- The most efficient preparation of pyrimidine-2,4-dione derivatives with bulky substituents like tert-butyl involves multi-component condensation reactions catalyzed by solid acid nanocatalysts such as SBA-Pr-SO3H under solvent-free conditions.
- The tert-butyl group introduction can be achieved either by selecting tert-butyl-containing aldehydes in condensation reactions or by post-synthetic alkylation, though the former is more documented and practical.
- Alternative methods include microwave-assisted synthesis and green catalysis using amino acid-based catalysts or ionic liquids, which offer good yields and mild conditions.
- Detailed spectroscopic and analytical characterization (IR, NMR, MS) confirms the structure and purity of the synthesized compounds.
This comprehensive analysis consolidates diverse synthetic methods for the preparation of 3-(tert-Butyl)pyrimidine-2,4(1H,3H)-dione, emphasizing green chemistry approaches, catalyst efficiency, and reaction optimization to facilitate high-yield and eco-friendly production.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dione to corresponding alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has identified 3-(tert-Butyl)pyrimidine-2,4(1H,3H)-dione derivatives as potential inhibitors of poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair mechanisms. Inhibiting PARP-1 can enhance the efficacy of DNA-damaging agents used in cancer therapy. A study demonstrated that synthesized pyrano[2,3-d]pyrimidine-2,4-dione analogues exhibited significant anti-proliferative activity against MCF-7 and HCT116 cancer cell lines, indicating their potential as therapeutic agents against breast and colorectal cancers .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects involves the modulation of cellular pathways related to apoptosis and cell cycle regulation. The presence of keto groups at positions 2 and 4 is crucial for their biological activity, allowing for interactions with specific molecular targets within cancer cells .
Biological Research
Antimicrobial Activity
Studies have shown that 3-(tert-Butyl)pyrimidine-2,4(1H,3H)-dione exhibits antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains. The structure-activity relationship (SAR) analysis suggests that modifications to the pyrimidine ring can enhance its antimicrobial potency .
Neuropsychiatric Disorders
Novel derivatives of this compound have been explored as modulators of TRPC5 channels, which are implicated in neuropsychiatric disorders. These compounds may offer therapeutic avenues for conditions characterized by calcium signaling dysregulation .
Materials Science
Synthesis of Complex Heterocycles
In synthetic chemistry, 3-(tert-Butyl)pyrimidine-2,4(1H,3H)-dione serves as a building block for more complex heterocyclic compounds. Its derivatives are utilized in the synthesis of pharmaceuticals and agrochemicals due to their versatile reactivity .
Data Tables
Case Studies
Case Study 1: Anticancer Research
A series of pyrano[2,3-d]pyrimidine-2,4-dione derivatives were synthesized and tested for PARP-1 inhibition. The study reported that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, highlighting their potential as novel anticancer agents.
Case Study 2: Antimicrobial Evaluation
In a comparative study assessing antimicrobial activity, 3-(tert-Butyl)pyrimidine-2,4(1H,3H)-dione was tested against a panel of bacterial and fungal pathogens. Results indicated that certain modifications to the compound significantly increased its inhibitory effects on microbial growth.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Substituent Effects on Pyrimidine-2,4-dione Derivatives
Key Observations:
- However, this group may improve metabolic stability by hindering enzymatic degradation .
- Electronic Effects: Frontier molecular orbital (FMO) analysis reveals that substituents alter HOMO/LUMO distributions. For example, pyrido-fused derivatives (e.g., compound 2o) localize HOMO on the heteroaromatic ring, enhancing π-π interactions with flavin adenine dinucleotide (FAD) in PPO enzymes . In contrast, tert-butyl groups may shift electron density to adjacent regions, affecting redox reactivity.
Biological Activity
3-(tert-Butyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound characterized by its pyrimidine structure with a tert-butyl group and two carbonyl groups at the 2 and 4 positions. This compound has garnered attention for its diverse biological activities, including potential antimicrobial, anticancer, and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Molecular Characteristics
- Molecular Formula : C₉H₁₃N₂O₂
- Molecular Weight : 169.21 g/mol
- Structure : The presence of two keto groups at positions 2 and 4 is essential for its biological activity.
The biological effects of 3-(tert-Butyl)pyrimidine-2,4(1H,3H)-dione are attributed to its interaction with specific molecular targets within cells. It may modulate enzyme activity or bind to receptors, influencing various pathways:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical cellular processes, which may contribute to its anticancer properties.
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial effects against a range of pathogens.
1. Antimicrobial Properties
Research has demonstrated that 3-(tert-Butyl)pyrimidine-2,4(1H,3H)-dione possesses notable antimicrobial activities. It has been tested against various bacterial and fungal strains, showing effectiveness in inhibiting growth:
| Pathogen Type | Activity Level | Reference |
|---|---|---|
| Bacteria | Moderate | |
| Fungi | Significant |
2. Anticancer Potential
The compound has been evaluated for its anticancer effects in vitro. It exhibits cytotoxicity against different cancer cell lines, suggesting potential as a therapeutic agent:
In these studies, the compound induced apoptosis and inhibited cell migration, highlighting its potential as an anticancer agent.
3. Antiviral Activity
Preliminary findings suggest that 3-(tert-Butyl)pyrimidine-2,4(1H,3H)-dione may also act as an antiviral agent. It has shown promise in inhibiting HIV integrase activity, which is crucial for viral replication:
Case Studies and Research Findings
Several studies have explored the biological activity of pyrimidine derivatives similar to 3-(tert-Butyl)pyrimidine-2,4(1H,3H)-dione:
- Anticancer Studies : A study evaluated the efficacy of pyrimidine derivatives against various cancer cell lines and found that modifications at specific positions significantly enhanced their anticancer activity .
- Antimicrobial Research : Another research highlighted the synthesis of pyrimidine derivatives with improved antimicrobial properties through structural modifications .
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing 3-(tert-butyl)pyrimidine-2,4(1H,3H)-dione derivatives?
- Methodological Answer : The synthesis involves condensing substituted aldehydes with uracil in a 1:1 molar ratio using concentrated HCl as a catalyst in aqueous medium at 70°C. Key parameters include:
- Catalyst concentration : Higher HCl concentrations accelerate reaction rates but may increase byproduct formation.
- Temperature : Maintaining 70°C ensures efficient condensation without thermal degradation.
- Molar ratios : A 1:1 aldehyde-to-uracil ratio minimizes bis(pyrimidine-2,4(1H,3H)-dione) byproducts. Optimization data (e.g., yields, purity) are typically tabulated in supplementary materials (e.g., Table S2 in ).
Q. What spectroscopic and crystallographic methods are effective for characterizing 3-(tert-butyl)pyrimidine-2,4(1H,3H)-dione?
- Methodological Answer :
- 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., tert-butyl group at C3) and hydrogen bonding in the pyrimidine ring .
- X-ray crystallography : Resolves intermolecular interactions, such as N–H⋯O and O–H⋯O hydrogen bonds in crystal lattices, critical for stability analysis .
- HRMS-ESI(−) : Validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .
Advanced Research Questions
Q. How can researchers address byproduct formation during the synthesis of 3-(tert-butyl)pyrimidine-2,4(1H,3H)-dione?
- Methodological Answer : Bis(pyrimidine-2,4(1H,3H)-dione) byproducts arise from aldehyde dimerization. Mitigation strategies include:
- Stoichiometric control : Limiting aldehyde excess reduces dimerization.
- Catalyst screening : Alternative catalysts (e.g., Lewis acids) may suppress side reactions.
- Purification techniques : Column chromatography or recrystallization isolates the target compound .
Q. How do substituents on the pyrimidine ring influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Hydrophobic groups (e.g., tert-butyl) : Enhance lipophilicity, improving membrane permeability in antimicrobial assays .
- Electron-withdrawing groups (e.g., trifluoromethyl) : Increase antiviral potency by modulating electronic interactions with target proteins (e.g., HIV-1 capsid) .
- Substituent position : C5/C6 modifications significantly affect binding affinity to enzymes like HIV reverse transcriptase .
Q. What in vitro assays are suitable for evaluating the antiviral activity of 3-(tert-butyl)pyrimidine-2,4(1H,3H)-dione derivatives?
- Methodological Answer :
- HIV-1 capsid inhibition assay : Measures compound interference with capsid assembly using fluorescence-based disassembly protocols .
- Cytotoxicity profiling : Tests compounds on human cell lines (e.g., HEK293) to determine selectivity indices (IC50 values) .
- Reverse transcriptase inhibition : Quantifies inhibition of viral RNA-to-DNA conversion via radiolabeled nucleotide incorporation assays .
Q. How can crystallization efficiency be improved for 3-(tert-butyl)pyrimidine-2,4(1H,3H)-dione derivatives?
- Methodological Answer :
- Solvent selection : Slow evaporation from polar solvents (e.g., water/ethanol mixtures) promotes hydrogen-bonded dimer formation, enhancing crystal stability .
- Temperature gradients : Gradual cooling from 60°C to room temperature reduces amorphous precipitate formation.
- Additives : Urea or ionic liquids can template crystal growth by mimicking intermolecular interactions observed in XRD structures .
Key Data from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
